molecular formula C9H10BrNO3 B1469206 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid CAS No. 1339366-50-5

1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid

Cat. No. B1469206
M. Wt: 260.08 g/mol
InChI Key: UMQUIHMRNMHRQH-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-yl)methylazetidine-3-carboxylic acid, also known as 5-Bromo-2-methylazetidine-3-carboxylic acid, is a structural analog of 1-azetidine-3-carboxylic acid (ACA). It is a synthetic organic compound used as a reagent in organic synthesis and as a catalyst in a variety of reactions. 5-Bromo-2-methylazetidine-3-carboxylic acid has been used in the synthesis of several biologically active compounds, such as inhibitors of the enzyme cytochrome P450 and inhibitors of the enzyme lipoxygenase.

Scientific Research Applications

Synthesis and Drug Development

The complex structure of "1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid" suggests its potential utility in the synthesis of novel therapeutic agents. Similar compounds have been explored for their roles in epigenetic therapy, particularly as DNA methyltransferase inhibitors, demonstrating the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in laboratory models (Goffin & Eisenhauer, 2002). Cinnamic acid derivatives, sharing a related structural motif, have shown significant antitumor efficacy, underscoring the medicinal potential of structurally complex carboxylic acids (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition

Research into the effects of carboxylic acids on biocatalysts reveals the importance of these compounds in bioengineering and synthetic biology. The inhibition of microbial biocatalysts by carboxylic acids like "1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid" can impact the fermentation processes used for producing bio-renewable chemicals, highlighting the need for metabolic engineering strategies to increase microbial robustness (Jarboe, Royce, & Liu, 2013).

Metathesis Reactions in Synthesis

The application of metathesis reactions in synthesizing functionalized β-amino acid derivatives, including structures similar to "1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid," underscores the versatility of these reactions in accessing a diverse range of molecular entities critical for drug research (Kiss, Kardos, Vass, & Fülöp, 2018).

Drug Synthesis from Biomass-derived Chemicals

Levulinic acid, a biomass-derived chemical, serves as a precursor for synthesizing a wide array of valuable chemicals, demonstrating the potential of renewable resources in drug synthesis and the chemical industry at large. The flexibility and diversity offered by such carboxylic acid derivatives in drug synthesis underscore the role of compounds like "1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid" in advancing sustainable and cost-effective medicinal chemistry (Zhang et al., 2021).

properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQUIHMRNMHRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(O2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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